

Application Notes and Protocols for L17E Co-incubation with Cargo

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Compound of Interest

Compound Name: L17E

Cat. No.: B15590470

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Introduction

L17E is an attenuated cationic amphiphilic lytic (ACAL) peptide designed for the efficient intracellular delivery of a wide range of macromolecular cargo.^[1] Derived from M-lycotoxin, this 25-residue peptide facilitates the cytosolic delivery of proteins, antibodies, peptide nucleic acids (PNAs), and DNA nanostructures through a mechanism involving the induction of macropinocytosis and subsequent endosomal disruption.^{[1][2]} These application notes provide a comprehensive guide for utilizing **L17E** to co-incubate and deliver cargo into live cells, offering detailed protocols, quantitative data, and mechanistic insights to aid in experimental design and execution.

Principle of the Method

The **L17E** peptide facilitates cargo delivery primarily through a two-step mechanism. Initially, the cationic nature of **L17E** promotes electrostatic interactions with the cell membrane, leading to membrane ruffling and the induction of macropinocytosis, a form of bulk-phase endocytosis.^[3] This process engulfs extracellular fluid containing the cargo of interest into large, irregular vesicles called macropinosomes. Subsequently, the lytic properties of **L17E** are activated within the acidic environment of the endolysosomal pathway, causing disruption of the vesicle membrane and enabling the release of the cargo into the cytosol.^{[2][4]} The efficiency of **L17E**-mediated delivery is notably influenced by the expression of the KCNN4 gene, which encodes

the calcium-activated potassium channel KCa3.1, suggesting a role for ion flux and membrane potential in the uptake process.[1]

Materials and Reagents

- Peptide: **L17E** Cytosolic Delivery Peptide (e.g., PeptaNova GmbH, Cat. No.: 3409-v)[5]
- Cargo: Protein, antibody, PNA, or other macromolecule of interest.
- Cell Line: A suitable mammalian cell line (e.g., HeLa, HUVECs, RAW264.7).[1]
- Cell Culture Medium: Appropriate complete growth medium and serum-free medium for the chosen cell line.
- Buffers: Phosphate-buffered saline (PBS), Dulbecco's Phosphate-Buffered Saline (DPBS).
- Reagents for Analysis:
 - Fluorescently labeled cargo or secondary antibodies for microscopy or flow cytometry.
 - Cell viability assay (e.g., MTT, CellTiter-Glo).[6]
 - Lysis buffer for western blotting or other downstream analysis.
- Equipment:
 - Standard cell culture equipment (incubator, biosafety cabinet, centrifuge).
 - Fluorescence microscope or flow cytometer.
 - Plate reader for viability assays.

Experimental Protocols

General Co-incubation Protocol for Protein Cargo Delivery

This protocol provides a general framework for the co-incubation of **L17E** with a protein cargo for delivery into adherent mammalian cells. Optimization of **L17E** and cargo concentrations, as

well as incubation times, may be necessary for specific cell lines and cargo types.

Step 1: Cell Seeding

- The day before the experiment, seed the desired cell line onto appropriate culture vessels (e.g., 96-well plates for viability assays, chambered cover glasses for microscopy, or larger flasks for biochemical assays).
- Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery, aiming for 70-80% confluency on the day of the experiment.

Step 2: Preparation of **L17E**-Cargo Complex

- On the day of the experiment, prepare a stock solution of **L17E** peptide in sterile water or a suitable buffer.
- Dilute the **L17E** stock solution and the cargo solution to their final desired concentrations in serum-free cell culture medium. A typical starting concentration for **L17E** is 20-40 µM.^[1]
- Gently mix the **L17E** and cargo solutions. No covalent conjugation is required; the delivery relies on co-incubation.^[7]

Step 3: Co-incubation

- Aspirate the complete growth medium from the cultured cells and wash once with pre-warmed PBS.
- Add the **L17E**-cargo complex solution prepared in serum-free medium to the cells.
- Incubate the cells with the complex for a period ranging from 30 minutes to 4 hours at 37°C. ^[1] Shorter incubation times (e.g., 1 hour) are often sufficient to observe delivery.

Step 4: Post-incubation and Analysis

- After the incubation period, aspirate the **L17E**-cargo complex solution.
- Wash the cells three times with PBS to remove any remaining extracellular peptide and cargo.

- Add fresh, pre-warmed complete growth medium to the cells.
- Allow the cells to recover for a desired period (e.g., 1 to 24 hours) before analysis.[\[8\]](#)
- Analyze the cells for cargo delivery and cell viability using appropriate methods:
 - Fluorescence Microscopy: Visualize the subcellular localization of fluorescently labeled cargo.
 - Flow Cytometry: Quantify the percentage of cells that have internalized the cargo.
 - Western Blotting: Detect the presence of the delivered protein in cell lysates.
 - Functional Assays: Assess the biological activity of the delivered cargo (e.g., enzyme activity, induction of apoptosis).
 - Cell Viability Assay: Determine the cytotoxicity of the **L17E**-cargo complex. **L17E** has been shown to have low cytotoxicity at effective concentrations.[\[1\]](#)

Co-incubation Protocol for Peptide Nucleic Acid (PNA) Delivery

This protocol is adapted for the delivery of PNAs using **L17E** co-incubation, based on a GFP splicing correction assay.[\[1\]](#)

Step 1: Cell Seeding

- Seed HeLa654 cells (engineered with a splicing-defective GFP gene) in a suitable format for analysis (e.g., 96-well plate).
- Incubate overnight to allow for attachment.

Step 2: Preparation of **L17E**-PNA Complex

- Prepare solutions of **L17E** and PNA654 (designed to correct the GFP splicing) in serum-free medium.

- Typical concentrations for co-treatment are in the low micromolar range for the PNA and **L17E**.[\[1\]](#)

Step 3: Co-incubation

- Wash the cells with PBS.
- Add the **L17E**-PNA mixture to the cells.
- Incubate for a defined period (e.g., 4 hours) at 37°C.

Step 4: Analysis

- After incubation, replace the treatment medium with fresh complete medium.
- Incubate the cells for an additional 24-48 hours to allow for GFP expression.
- Quantify GFP expression using fluorescence microscopy or flow cytometry to determine the efficiency of PNA delivery and function.[\[1\]](#)

Data Presentation

The following tables summarize quantitative data from various studies on **L17E**-mediated cargo delivery.

Table 1: **L17E** Concentration and Incubation Times for Various Cargos and Cell Lines

Cargo	Cell Line	L17E Concentration (μM)	Incubation Time	Outcome	Reference
Dextran	HUVECs	20-40	1 hour	Enhanced internalization and cytoplasmic release	[1]
Tetrahedral DNA Frameworks (TDFs)	RAW264.7	Not specified	Not specified	Enhanced uptake and endosomal release	[1]
Saporin (Ribosome Inactivating Protein)	HeLa	40	7 hours	~80% cell death (vs. ~15% without L17E)	[1]
Cre Recombinase	HeLa	40	25 hours	Initiation of EGFP expression	[1]
Anti-His6-IgG	HeLa	40	1.5 hours	Successful binding to intracellular target	[1]
Anti-GR Antibody	HeLa	40	0.5 hours	Inhibition of Dexamethasone-induced gene expression	[1]
Exosomes	HeLa	40	49 hours	Enhanced efficacy of exosome-mediated delivery	[1]

Ubiquitin	HeLa	40	10 minutes	Cytosolic access and functional incorporation	[8]
Peptide	HeLa654	≥5	4 hours	>90% of cells successfully transfected	[1]
Nucleic Acid (PNA)					

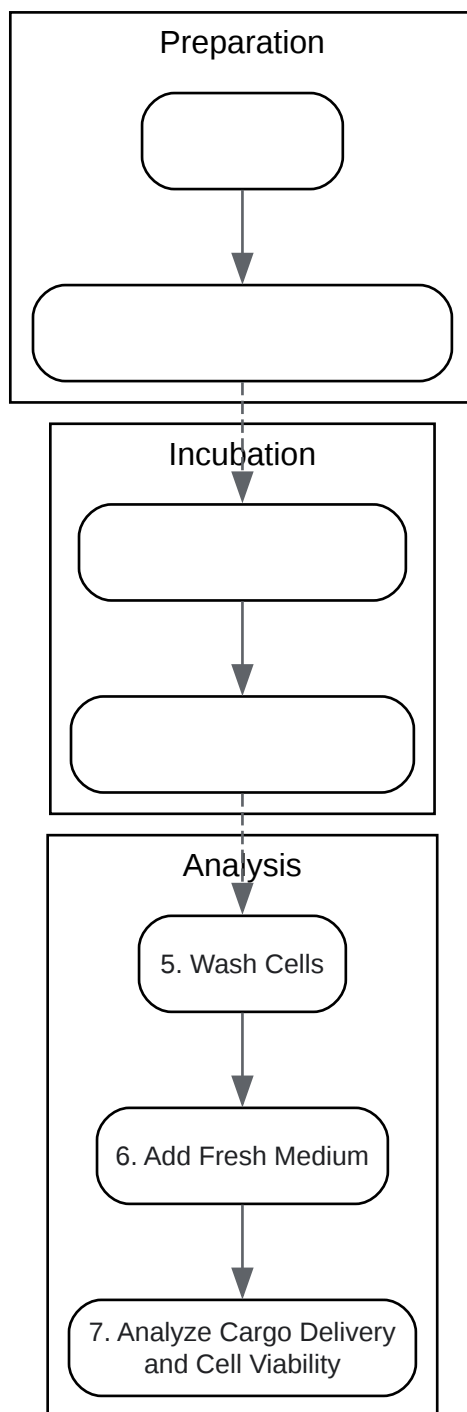
Table 2: Cell Viability after **L17E** Treatment

Cell Line	L17E Concentration (μM)	Treatment Duration	Medium Condition	Cell Viability	Reference
Not specified	40	1 hour	Serum-free	~90%	[1]
Not specified	40	24 hours	Serum-supplemented	~90%	[1]

Mandatory Visualizations

Experimental Workflow

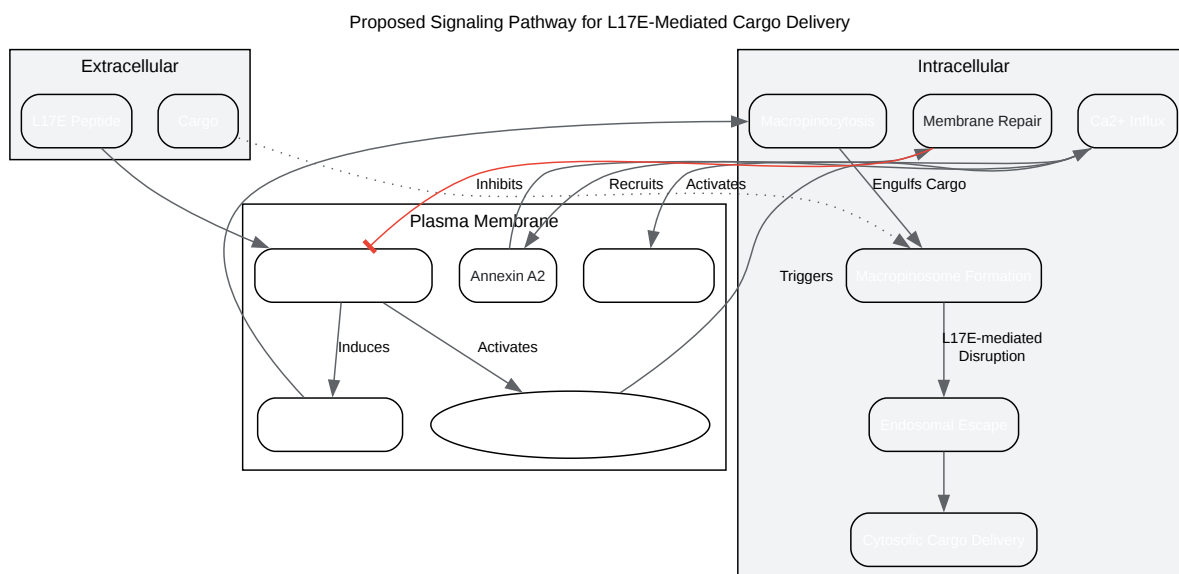
Experimental Workflow for L17E Co-incubation



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Caption: A step-by-step workflow for **L17E**-mediated cargo delivery.

Signaling Pathway



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Caption: **L17E** signaling cascade for cargo delivery.

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